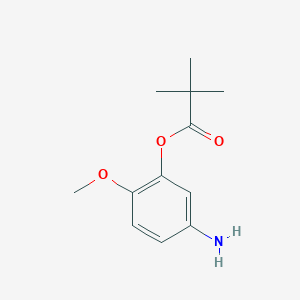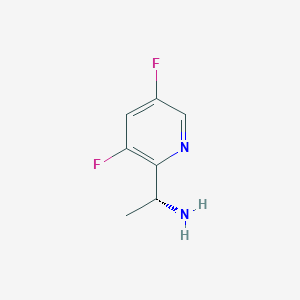amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)
2-{[(3-Aminophenyl)methyl](methyl)amino}ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminophenyl group, a methylamino group, and an ethan-1-ol moiety, all combined with a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzyl chloride and methylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-aminobenzylamine is then alkylated with 2-chloroethanol under basic conditions to yield the target compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the amino derivative.
Substitution: Substituted benzyl derivatives are formed.
Applications De Recherche Scientifique
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects.
Comparaison Avec Des Composés Similaires
- 2-{(4-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}propan-1-ol hydrochloride
Comparison:
- Structural Differences: The position of the amino group on the phenyl ring or the length of the alkyl chain can vary.
- Unique Properties: 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H17ClN2O |
|---|---|
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
2-[(3-aminophenyl)methyl-methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-12(5-6-13)8-9-3-2-4-10(11)7-9;/h2-4,7,13H,5-6,8,11H2,1H3;1H |
Clé InChI |
WGNBVVNADAEKTK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CC1=CC(=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)
![[2-(Dimethylamino)ethyl][(2-methylphenyl)methyl]amine hydrochloride](/img/structure/B11731995.png)
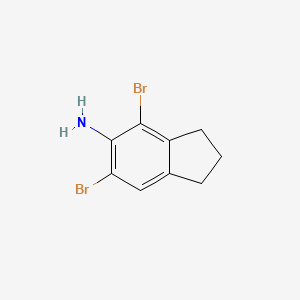
![7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11732019.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)

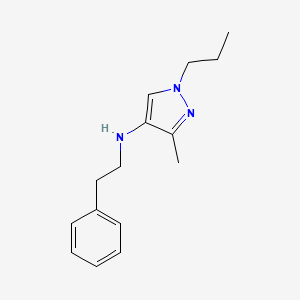
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
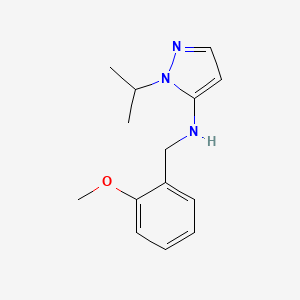
![1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)
